CB1/CB2 Functional Potency and Receptor Selectivity Versus C4 Homologues: Direct Head-to-Head SAR Data
In a systematic SAR study of all RCS-4 regioisomers and N-butyl (C4) homologues using an in vitro fluorometric imaging plate reader (FLIPR) membrane potential assay at human CB1 and CB2 receptors, RCS-4 itself displayed EC₅₀ values of 146 nM at CB1 and 46 nM at CB2, yielding a CB2/CB1 potency ratio of approximately 3.2 [1]. In marked contrast, the C4 homologues (RCS-2-C4, RCS-3-C4, RCS-4-C4) demonstrated a pronounced selectivity shift, exhibiting 31–42-fold preference for CB2 over CB1 receptors [1]. The full class range across all tested compounds was CB1 EC₅₀ = 54–574 nM and CB2 EC₅₀ = 4.5–46 nM, positioning RCS-4 as the compound with the highest CB1 potency (lowest CB1 EC₅₀) among the pentyl-substituted analogues within this series [1]. This means that selecting a C4 homologue instead of RCS-4 would yield a fundamentally different receptor activation profile—predominantly CB2-driven—with substantially attenuated CB1-mediated psychoactive and physiological effects.
| Evidence Dimension | CB1 and CB2 functional agonist potency (EC₅₀) and CB2/CB1 selectivity ratio |
|---|---|
| Target Compound Data | RCS-4: CB1 EC₅₀ = 146 nM; CB2 EC₅₀ = 46 nM; CB2/CB1 ratio ≈ 3.2 |
| Comparator Or Baseline | C4 homologues (RCS-2-C4, RCS-3-C4, RCS-4-C4): CB2/CB1 ratio = 31–42×. Class range: CB1 EC₅₀ = 54–574 nM; CB2 EC₅₀ = 4.5–46 nM |
| Quantified Difference | C4 homologues exhibit 10–13× greater CB2 selectivity than RCS-4 (31–42× vs. ~3.2×). RCS-4 CB1 potency (146 nM) is 3.9-fold below the class maximum CB1 potency (54 nM). |
| Conditions | Human CB1 and CB2 receptors expressed in mammalian cells; fluorometric imaging plate reader (FLIPR) membrane potential assay |
Why This Matters
Procuring RCS-4 rather than a C4 homologue ensures engagement of the CB1-mediated signaling axis at the potency level most representative of the originally identified recreational SC products, with the receptor selectivity profile that matches forensic casework samples.
- [1] Banister SD, Stuart J, Conroy T, et al. Structure–activity relationships of synthetic cannabinoid designer drug RCS-4 and its regioisomers and C4 homologues. Forensic Toxicology. 2015;33(2):355-366. doi:10.1007/s11419-015-0282-9 View Source
